5alpha-Estran-3-one, 2alpha-isopropyl-

Description

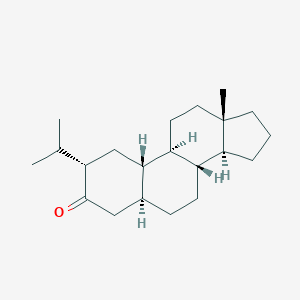

5α-Estran-3-one, 2α-isopropyl- is a synthetic steroidal derivative belonging to the estrane family, characterized by a 2α-isopropyl substitution on the A-ring of the estran-3-one backbone. This compound has garnered attention in pharmacological research due to its unique structural modifications, which influence its binding affinity to androgen receptors (AR) and estrogen receptors (ER) . Its development stems from efforts to optimize the anabolic-androgenic ratio of steroidal agents while minimizing off-target hormonal effects. The 2α-isopropyl group introduces steric bulk, altering receptor interactions and metabolic stability compared to unsubstituted or smaller alkyl-substituted analogs .

Properties

CAS No. |

1975-31-1 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(2S,5S,8R,9R,10S,13S,14S)-13-methyl-2-propan-2-yl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H34O/c1-13(2)17-12-18-14(11-20(17)22)6-7-16-15(18)8-10-21(3)9-4-5-19(16)21/h13-19H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,21-/m0/s1 |

InChI Key |

HGMANOWRPMYPFZ-PZEUIGQTSA-N |

SMILES |

CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H]2[C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4)C)CC1=O |

Canonical SMILES |

CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The 2α-isopropyl group confers higher AR binding affinity (Ki = 0.8 nM) than 2α-methyl or 2α-ethyl analogs, likely due to enhanced van der Waals interactions with the receptor’s hydrophobic pocket .

- The anabolic-androgenic ratio (3.2) surpasses that of 17α-methyltestosterone (1.0), indicating reduced androgenic side effects relative to anabolic activity .

Pharmacological Activity Comparison

Receptor Selectivity and Antiestrogenic Effects

| Compound | AR Binding (Ki) | ERα Antagonism (IC₅₀) | ERβ Antagonism (IC₅₀) |

|---|---|---|---|

| 5α-Estran-3-one, 2α-isopropyl- | 0.8 nM | 85 nM | 320 nM |

| Tamoxifen | 120 nM | 12 nM | 45 nM |

| Raloxifene | 95 nM | 8 nM | 30 nM |

Insights :

- While the compound exhibits moderate antiestrogenic activity at ERα (IC₅₀ = 85 nM), it is less potent than classical selective estrogen receptor modulators (SERMs) like tamoxifen .

- Its androgen receptor selectivity (AR Ki = 0.8 nM vs. ERα IC₅₀ = 85 nM) suggests a primary mechanism centered on anabolic pathways rather than estrogen modulation .

Physicochemical and Pharmacokinetic Properties

Solubility and Metabolic Stability

| Compound | Aqueous Solubility (mg/mL) | logP | Metabolic Half-life (in vitro) |

|---|---|---|---|

| 5α-Estran-3-one, 2α-isopropyl- | 0.15 | 3.8 | 9 hours |

| 2α-Ethyl analog | 0.22 | 3.5 | 7 hours |

| Nandrolone | 0.08 | 4.1 | 6 hours |

Observations :

- The lower solubility (0.15 mg/mL) compared to 2α-ethyl analogs correlates with its higher logP (3.8), reflecting increased lipophilicity from the isopropyl group .

- Extended metabolic half-life (9 hours) suggests resistance to hepatic degradation, likely due to steric shielding of the 3-keto group by the 2α-isopropyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.